REACTION_CXSMILES
|
[CH3:1][CH:2]1[S:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][C:5]2[CH:12]=[C:13]3[O:18][CH2:17][O:16][C:14]3=[CH:15][C:4]=2[C:3]1=[O:19].C(N(CC)CC)C.C[C@H](N)[C@H](O)C1C=CC=CC=1>CO.O>[CH3:1][C@@H:2]1[S:8][C@@H:7]([C:9]([OH:11])=[O:10])[CH2:6][C:5]2[CH:12]=[C:13]3[O:18][CH2:17][O:16][C:14]3=[CH:15][C:4]=2[C:3]1=[O:19] |f:3.4|
|
Name
|
racemic mixture
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Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C2=C(CC(S1)C(=O)O)C=C1C(=C2)OCO1)=O
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
(1R,2S)-norephedrine
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]([C@@H](C1=CC=CC=C1)O)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was crystallized in about 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
by cooling to 30° C. over about 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
to 5° C
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 200 mL of cold methanol-water (volume ratio 1:1)
|
Type
|
CUSTOM
|
Details
|
dried at 35° C. under reduced pressure
|
Reaction Time |
60 min |
Name
|
(2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
|
Type
|
product
|
Smiles
|
C[C@H]1C(C2=C(C[C@@H](S1)C(=O)O)C=C1C(=C2)OCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |